molecular formula C3H3N5S B1596314 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-50-9

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B1596314
CAS No.: 3176-50-9
M. Wt: 141.16 g/mol
InChI Key: RZLGDPOWDCAEAJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound characterized by the fusion of triazole and thiadiazole rings[_{{{CITATION{{{

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{. Common synthetic routes include the reaction of hydrazine derivatives with thiosemicarbazides or the condensation of thiosemicarbazones with α-haloketones[{{{CITATION{{{. These reactions are often carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization[

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity[_{{{CITATION{{{. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability[{{{CITATION{{{. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product with the desired quality[

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...

Scientific Research Applications

Chemistry: . Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its antimicrobial, antiviral, and anticancer properties[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It has shown promising results in inhibiting the growth of various pathogens and cancer cells, making it a potential candidate for drug development[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Medicine: The medicinal applications of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine include its use as an enzyme inhibitor[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, which are involved in various physiological processes[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Industry: . Its ability to disrupt the growth of harmful organisms makes it a valuable candidate for developing new agricultural products.

Comparison with Similar Compounds

  • Triazolothiadiazine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with similar biological properties[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Uniqueness: . This structural uniqueness allows for the development of novel therapeutic agents and agrochemical products.

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Properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N5S/c4-2-7-8-1-5-6-3(8)9-2/h1H,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLGDPOWDCAEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185635
Record name (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-50-9
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazol-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3176-50-9
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Record name (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Record name 1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOL-6-AMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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